(R,S)-1-Azido-3-phenylbutane
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Description
Synthesis Analysis
The synthesis of compounds similar to “(R,S)-1-Azido-3-phenylbutane” often involves azocoupling reactions or intramolecular cyclization involving phenyl azides. For instance, Kopylovich et al. (2011) discuss the synthesis of a compound through azocoupling that could serve as a precursor or methodological analogue for “(R,S)-1-Azido-3-phenylbutane” (Kopylovich, Mahmudov, Haukka, Luzyanin, & Pombeiro, 2011). Additionally, Ponte et al. (2016) detail the synthesis of medium and large rings via phenylnitrenium ions, a technique that might be adapted for synthesizing azido-functionalized phenylbutanes (Ponte, Archanjo, Watanabe, Donate, & Campos, 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to “(R,S)-1-Azido-3-phenylbutane” can be characterized by various spectroscopic techniques. Espinoza-Hicks et al. (2012) provide an example of using density functional theory (DFT) to predict molecular structures and spectroscopic properties, a methodology relevant to understanding the structure of “(R,S)-1-Azido-3-phenylbutane” (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).
Chemical Reactions and Properties
The azido group in “(R,S)-1-Azido-3-phenylbutane” facilitates a range of chemical reactions, including cycloadditions and transformations into amines or triazoles. Paula et al. (2017) discuss the biotransformation of azidomethyl compounds by Saccharomyces cerevisiae, which may offer insights into the reactivity of azido groups in similar settings (Paula, Zampieri, Rodrigues, & Moran, 2017).
Future Directions
properties
IUPAC Name |
[(2R)-4-azidobutan-2-yl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLJJYHOMPKMW-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=[N+]=[N-])C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN=[N+]=[N-])C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938342 |
Source
|
Record name | (4-Azidobutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-1-Azido-3-phenylbutane | |
CAS RN |
173216-43-8 |
Source
|
Record name | (R,S)-1-Azido-3-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173216438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Azidobutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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